1-(Cyclopropylsulfonyl)piperazine hydrochloride

Description

Molecular Properties and Formula

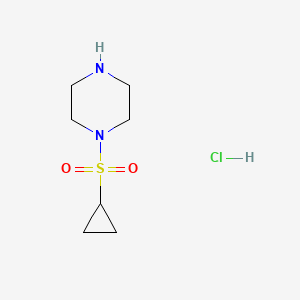

1-(Cyclopropylsulfonyl)piperazine hydrochloride is a piperazine derivative with a cyclopropylsulfonyl group covalently attached to one nitrogen atom of the piperazine ring. The compound’s molecular formula is C₇H₁₅ClN₂O₂S , corresponding to a molecular weight of 226.72 g/mol . Its structure includes a six-membered piperazine ring, a sulfonyl group (SO₂), and a cyclopropane moiety. The hydrochloride salt form enhances solubility and stability, a common modification in pharmaceutical intermediates.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₅ClN₂O₂S |

| Molecular Weight | 226.72 g/mol |

| SMILES | Cl.O=S(=O)(C1CC1)N1CCNCC1 |

| InChI | InChI=1S/C7H14N2O2S.ClH/c10-12(11,7-1-2-7)9-5-3-8-4-6-9;/h7-8H,1-6H2;1H |

| InChIKey | XMQSYWUXRAPUHP-UHFFFAOYSA-N |

Key Functional Groups

- Piperazine Ring : A saturated six-membered heterocycle with two nitrogen atoms.

- Cyclopropylsulfonyl Group : A three-membered cyclopropane ring substituted with a sulfonyl (SO₂) group.

- Hydrochloride Salt : The chloride counterion enhances ionic character and aqueous solubility.

IUPAC Nomenclature and Alternative Designations

The compound is formally named 1-cyclopropylsulfonylpiperazine hydrochloride according to IUPAC guidelines. Alternative synonyms include:

| Designation | Source |

|---|---|

| 1-Cyclopropylsulfonylpiperazine hydrochloride | PubChem CID 66617637 |

| 1-(Cyclopropanesulfonyl)piperazine hydrochloride | CymitQuimica |

| SCHEMBL189808 | PubChem |

The nomenclature reflects the attachment of the cyclopropylsulfonyl group to the nitrogen atom at position 1 of the piperazine ring.

Structural Characterization and Confirmation

The molecular structure has been confirmed through spectroscopic and computational methods:

Infrared Spectroscopy (IR)

Nuclear Magnetic Resonance (NMR)

Physical and Chemical Constants

Limited experimental data are available for physical properties, but computational predictions and analog comparisons provide insights:

The hydrochloride salt is expected to exhibit higher polarity and solubility compared to non-salt derivatives, a property critical for pharmaceutical formulation.

Propriétés

IUPAC Name |

1-cyclopropylsulfonylpiperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2S.ClH/c10-12(11,7-1-2-7)9-5-3-8-4-6-9;/h7-8H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMQSYWUXRAPUHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1057385-13-3 | |

| Record name | 1-(cyclopropanesulfonyl)piperazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Direct Sulfonylation of Piperazine with Cyclopropylsulfonyl Chloride

One common approach involves reacting piperazine with cyclopropylsulfonyl chloride under controlled conditions:

-

- Piperazine as the nucleophile.

- Cyclopropylsulfonyl chloride as the sulfonylating agent.

- An organic solvent such as acetonitrile or dichloromethane.

- An inorganic base (e.g., potassium carbonate or triethylamine) to neutralize released HCl.

- Temperature control, often at 0–5 °C initially, then room temperature or reflux depending on reactivity.

-

- Dissolve piperazine in an appropriate solvent.

- Slowly add cyclopropylsulfonyl chloride with stirring under cooling.

- Add base to capture HCl formed during sulfonylation.

- Stir the reaction mixture until completion (monitored by TLC or HPLC).

- Workup involves aqueous quenching, organic extraction, drying, and concentration.

- The crude product is converted to the hydrochloride salt by treatment with hydrochloric acid in an organic solvent like ethanol or isopropanol.

- The hydrochloride salt is isolated by filtration and drying.

-

- Straightforward sulfonylation.

- High yields (typically 80–90%).

- Scalable for industrial production.

-

- Control of temperature and stoichiometry is critical to minimize side reactions.

- Use of dry solvents and inert atmosphere may improve purity.

Boc-Protected Piperazine Route

An alternative method involves using Boc-protected piperazine intermediates to improve selectivity and ease purification:

Step 1: Nucleophilic substitution of 1-Boc-piperazine with cyclopropyl halide or cyclopropylsulfonyl derivative.

- The Boc group protects one nitrogen, allowing selective reaction at the other nitrogen.

- Reaction carried out in organic solvents such as acetonitrile with inorganic bases like potassium carbonate.

- Reflux conditions for 1–3 hours.

Step 2: Deprotection of Boc group under acidic conditions.

- Treatment with hydrochloric acid or sulfuric acid in methanol or ethanol.

- Reflux for 2–4 hours.

- Evaporation and precipitation with isopropanol yield the hydrochloride salt.

Step 3: Purification of the free base and conversion to hydrochloride salt.

- Dissolution in water, pH adjustment to alkaline range (pH 12–14) with sodium hydroxide or potassium hydroxide.

- Extraction with dichloromethane or chloroform.

- Evaporation and vacuum distillation to obtain pure product.

-

- Improved regioselectivity.

- Easier purification due to Boc protection.

- Avoids use of expensive or hazardous reducing agents.

| Step | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| 1 | Cyclopropyl halide + 1-Boc-piperazine, K2CO3, acetonitrile, reflux 1–3 h | 4-Boc-1-(cyclopropylsulfonyl)piperazine | Intermediate, purified by filtration |

| 2 | Acid (HCl or H2SO4), MeOH or EtOH, reflux 2–4 h | This compound | Boc deprotection and salt formation |

| 3 | NaOH or KOH, extraction solvent, evaporation, vacuum distillation | Pure 1-(Cyclopropylsulfonyl)piperazine | Free base isolated if needed |

Alternative Synthetic Routes and Modifications

Use of Sodium Triacetoxyborohydride Avoidance:

- Some methods avoid sodium triacetoxyborohydride and sodium hydroxide in the synthesis to reduce cost and simplify post-treatment.

- This is achieved by direct nucleophilic substitution under alkaline conditions without reduction steps.

-

- Acetonitrile is preferred for nucleophilic substitution due to its polarity and ability to dissolve both organic and inorganic reagents.

- Potassium carbonate or bicarbonate bases are preferred for mild basic conditions.

Research Findings and Data Summary

| Parameter | Method 1: Direct Sulfonylation | Method 2: Boc-Protected Route |

|---|---|---|

| Reaction Time | 1–3 hours | 1–3 hours (step 1), 2–4 hours (step 2) |

| Temperature | 0–5 °C initially, then RT or reflux | Reflux for both steps |

| Solvent | Dichloromethane, acetonitrile | Acetonitrile (step 1), MeOH/EtOH (step 2) |

| Base | Triethylamine, potassium carbonate | Potassium carbonate, sodium bicarbonate |

| Yield | 80–90% | 85–90% |

| Purification | Filtration, crystallization | Filtration, extraction, vacuum distillation |

| Advantages | Simplicity, fewer steps | Selectivity, easier purification |

| Disadvantages | Potential side reactions, HCl handling | Additional steps, use of acid for deprotection |

Analytical and Characterization Notes

- The hydrochloride salt typically crystallizes as an off-white solid.

- Characterization includes:

- Melting point : Typically in the range of 120–140 °C depending on purity.

- IR Spectroscopy : Strong S=O stretching bands near 1320 cm⁻¹.

- NMR Spectroscopy : Characteristic piperazine methylene protons and cyclopropyl signals.

- Mass Spectrometry : Molecular ion peak consistent with C7H14N2O2S (cyclopropylsulfonylpiperazine).

- Purity is confirmed by HPLC or TLC.

Analyse Des Réactions Chimiques

1-(Cyclopropylsulfonyl)piperazine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used, but typically include various substituted piperazine derivatives .

Applications De Recherche Scientifique

1-(Cyclopropylsulfonyl)piperazine hydrochloride has several scientific research applications:

Mécanisme D'action

The mechanism of action of 1-(Cyclopropylsulfonyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. Piperazine derivatives generally act as GABA receptor agonists, which means they bind to and activate gamma-aminobutyric acid (GABA) receptors in the nervous system . This leads to the inhibition of neurotransmitter release and results in various pharmacological effects, such as sedation, muscle relaxation, and anticonvulsant activity .

Comparaison Avec Des Composés Similaires

Comparison with Similar Piperazine Derivatives

Structural and Functional Group Analysis

Piperazine derivatives vary widely based on substituents, which critically influence their biological activity and synthetic pathways. Below is a comparative analysis of key compounds:

1-(Cyclopropylcarbonyl)piperazine Hydrochloride

- Molecular Formula : C8H15ClN2O

- Substituent : Cyclopropylcarbonyl (electron-withdrawing carbonyl group).

- This compound’s pharmacological profile remains uncharacterized in the evidence .

1-(3-Chlorophenyl)piperazine Hydrochloride (CPP)

- Molecular Formula : C10H12Cl2N2

- Substituent : 3-Chlorophenyl (aromatic, electron-withdrawing).

- Pharmacological Activity : Acts as a 5-HT1B receptor agonist with variable effects on sympathetic nerve discharge (SND). In some studies, CPP increased SND, while in others, it decreased it, highlighting substituent-dependent effects .

- Synthesis: Produced via halogenation of diethanolamine followed by cyclization with 3-chloroaniline .

1-(2-Methoxyphenyl)piperazine Hydrochloride (MPP)

- Substituent : 2-Methoxyphenyl (aromatic, electron-donating).

- Pharmacological Activity : Exhibits mixed 5-HT1B agonist activity and modulates cerebral artery contractility . The methoxy group’s electron-donating nature contrasts with the sulfonyl group’s electron-withdrawing effects, leading to divergent receptor affinities.

HBK Series (e.g., HBK14–HBK19)

- Substituents: Phenoxyethoxyethyl or phenoxypropyl chains.

Pharmacological Comparisons

Key Differences and Implications

- Steric Effects : The cyclopropyl group’s rigidity may restrict conformational flexibility, reducing off-target interactions compared to bulkier alkyl-aryl substituents .

- Biological Specificity : Unlike aryl-substituted piperazines (e.g., CPP, MPP), the cyclopropylsulfonyl derivative is less likely to interact with serotonin receptors, favoring sigma receptor selectivity .

Activité Biologique

Overview

1-(Cyclopropylsulfonyl)piperazine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique cyclopropylsulfonyl group attached to a piperazine ring, has been investigated for various pharmacological effects, including its interactions with neurotransmitter systems and potential therapeutic applications.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 1057385-13-3

- Molecular Formula : C7H14ClN3O2S

- Molecular Weight : 227.72 g/mol

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The sulfonyl group enhances the compound's ability to form hydrogen bonds, which is crucial for binding to target proteins. This compound has been shown to act as a modulator of neurotransmitter receptors, particularly in the central nervous system.

Biological Activities

- Antidepressant Effects : Research indicates that compounds with similar piperazine structures exhibit antidepressant-like effects in animal models. The modulation of serotonin and norepinephrine levels may be a mechanism through which this compound exerts its effects.

- Anxiolytic Properties : Some studies suggest that the compound may possess anxiolytic properties, potentially through interactions with GABAergic systems, which are crucial in anxiety regulation.

- Antinociceptive Activity : Preliminary studies have indicated that this compound may have pain-relieving properties, making it a candidate for further investigation in pain management therapies.

- Antitumor Activity : There is emerging evidence that compounds with similar structural motifs can exhibit cytotoxic effects against cancer cell lines. The specific mechanisms remain under investigation, but they may involve the induction of apoptosis or inhibition of cell proliferation.

Table 1: Summary of Biological Activities

Case Studies

- Antidepressant Study : A study involving the administration of this compound in mice showed significant reductions in depression-like behaviors as measured by the forced swim test. The results indicated a potential increase in serotonin levels, supporting its role as an antidepressant candidate.

- Anxiolytic Evaluation : In a separate study, the compound was evaluated for anxiolytic effects using the elevated plus maze model. Mice treated with the compound exhibited increased time spent in open arms, suggesting reduced anxiety levels compared to control groups.

- Antitumor Activity Investigation : Preliminary screening against various cancer cell lines revealed that this compound exhibited IC50 values in the micromolar range, indicating potential cytotoxicity. Further mechanistic studies are required to elucidate the pathways involved.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(cyclopropylsulfonyl)piperazine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution, where piperazine reacts with cyclopropylsulfonyl chloride under controlled pH (8–9) in anhydrous dichloromethane. Temperature (0–5°C) minimizes side reactions like over-sulfonation . Post-synthesis, hydrochloride salt formation is achieved using HCl gas in ethanol. Yield optimization requires monitoring reaction time (4–6 hrs) and stoichiometric ratios (1:1.05 piperazine:sulfonyl chloride) to prevent di-substitution .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : -NMR to confirm sulfonyl group integration (δ 1.0–1.5 ppm for cyclopropyl protons) and piperazine backbone (δ 3.0–3.5 ppm) .

- HPLC-MS : Reverse-phase C18 columns with 0.1% formic acid in acetonitrile/water (gradient elution) to detect impurities (<2%) and verify molecular ion peaks (m/z ~253 for the free base) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (e.g., C: 42.6%, H: 6.7%, N: 11.1%) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store at –20°C in airtight, light-resistant containers under nitrogen to prevent hydrolysis of the sulfonyl group. Stability studies show <5% degradation over 12 months under these conditions. For short-term use (≤1 month), desiccated storage at 4°C is acceptable .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., sulfonyl oxygen as a hydrogen bond acceptor) for targeted modifications .

- Molecular Dynamics (MD) Simulations : Predict binding affinities to receptors (e.g., serotonin transporters) by simulating interactions between the cyclopropyl group and hydrophobic pockets .

- ADMET Prediction : Tools like SwissADME estimate solubility (LogS ≈ –3.2) and blood-brain barrier penetration (BBB score: 0.85) to prioritize derivatives .

Q. What strategies resolve contradictions in reported solubility data across studies?

- Methodological Answer :

- Solvent Screening : Test solubility in DMSO (≥50 mg/mL), water (<1 mg/mL), and ethanol (≈10 mg/mL) using UV-Vis spectrophotometry (λ = 270 nm). Discrepancies often arise from polymorphic forms; confirm crystallinity via XRPD .

- Buffer Compatibility : Assess pH-dependent solubility (e.g., phosphate-buffered saline at pH 7.4 vs. acetate buffer at pH 4.5) to align with experimental conditions .

Q. How can reaction pathways be optimized to minimize genotoxic impurities?

- Methodological Answer :

- Byproduct Analysis : Use LC-MS to detect intermediates like cyclopropane sulfonic acid (retention time: 8.2 min). Reduce their formation by adding scavengers (e.g., triethylamine) during synthesis .

- Process Analytical Technology (PAT) : Implement inline FTIR to monitor sulfonation efficiency and terminate reactions at >95% conversion .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Chiral Chromatography : Use CHIRALPAK® IC columns (hexane:isopropanol 90:10) to separate enantiomers. Scale-up requires adjusting column dimensions and flow rates to retain resolution (R > 1.5) .

- Crystallization Control : Seed the reaction with pure enantiomer crystals and maintain supersaturation via slow cooling (0.5°C/min) to prevent racemization .

Data Contradiction Analysis

Q. Why do different studies report varying metabolic stability in hepatic microsomes?

- Methodological Answer : Discrepancies arise from:

- Microsome Source : Human vs. rat liver microsomes show differing CYP450 isoform activity (e.g., CYP3A4 vs. CYP2D6). Standardize using pooled human microsomes and NADPH cofactors .

- Incubation Conditions : Pre-incubate at 37°C for 5 mins before adding the compound to stabilize enzyme activity. Reported half-lives (t₁/₂) should specify protein concentration (e.g., 1 mg/mL) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.